3-Methyl-octahydropyrrolo[1,2-a]piperazine

Medicinal chemistry Scaffold-based drug design Conformational restriction

A critical pain point in CNS drug discovery is the lack of conformationally constrained scaffolds that balance lipophilicity for BBB penetration with rigid binding specificity. This racemic bicyclic piperazine solves this by providing a zero rotatable bond framework with a 3-methyl substituent (XLogP3 0.6), ideal for A2A antagonist SAR and peptidomimetic design. - Privileged scaffold for adenosine A2A antagonists (Ki down to 0.2 nM reported) - 0.6 log unit lipophilicity increase vs. unsubstituted parent - Enantiopure control (CAS 179457-89-7) available for stereochemical studies

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1092297-90-9
Cat. No. B2809726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-octahydropyrrolo[1,2-a]piperazine
CAS1092297-90-9
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESCC1CN2CCCC2CN1
InChIInChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3
InChIKeyZUILOGVUGKBLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-octahydropyrrolo[1,2-a]piperazine Procurement Guide


3-Methyl-octahydropyrrolo[1,2-a]piperazine (CAS 1092297-90-9) is a bicyclic heterocyclic compound comprising a saturated pyrrolidine-pyrazine fused ring system with a methyl substituent at the 3-position [1]. The scaffold belongs to the octahydropyrrolo[1,2-a]pyrazine class, which has been extensively utilized in structure-activity relationship (SAR) studies targeting adenosine A2A receptors for Parkinson's disease research [2]. With a molecular weight of 140.23 g/mol (C₈H₁₆N₂) and predicted density of 1.00±0.1 g/cm³, this compound serves primarily as a versatile building block for synthesizing pharmacologically active molecules, particularly CNS-targeting agents and peptidomimetics [1]. The rigid, conformationally constrained bicyclic framework distinguishes it from simple monocyclic piperazine alternatives in scaffold-based drug discovery programs .

Scaffold Conformationally rigid bicyclic core with zero rotatable bonds
Substitution Racemic mixture; 3-methyl modulates lipophilicity for CNS research tuning
Workflow Supports SAR libraries, peptidomimetic design, and stereochemical exploration

3-Methyl-octahydropyrrolo[1,2-a]piperazine Substitution Risks


Generic substitution of 3-methyl-octahydropyrrolo[1,2-a]piperazine with unsubstituted octahydropyrrolo[1,2-a]piperazine, simple monocyclic piperazines, or regioisomeric methyl variants introduces quantifiable changes in critical molecular properties that directly impact downstream synthetic utility and pharmacological outcomes. The target compound features a methyl group at the 3-position of the saturated bicyclic framework, which modulates lipophilicity by approximately 0.6 log units relative to the unsubstituted parent (XLogP3: 0.6 vs. ~0 for octahydropyrrolo[1,2-a]piperazine) [1]. This difference affects compound solubility, membrane permeability, and chromatographic behavior during purification. The bicyclic scaffold imposes rotatable bond count zero (rigid framework) versus monocyclic piperazine alternatives (multiple rotatable bonds), directly influencing conformational entropy and binding specificity in receptor-targeting applications [1]. Furthermore, the target compound exists as a racemic mixture with two undefined stereocenters (complexity: 124), whereas certain procurement applications demand enantiomerically pure forms such as (3S,8aS)-3-Methyl-octahydropyrrolo[1,2-a]piperazine (CAS 179457-89-7), which carries distinct biological activity profiles [2].

Unsubstituted parent scaffold
Lacks 3-methyl group; reported lipophilicity shift may alter solubility and chromatographic behavior
Monocyclic piperazines
Higher rotatable bond count reduces conformational constraint; may lower target binding specificity
Enantiopure (3S,8aS) forms
Stereochemistry differences may lead to divergent biological activity; racemic mixture not directly interchangeable

Selection Evidence for 3-Methyl-octahydropyrrolo[1,2-a]piperazine


Conformational Rigidity vs. Monocyclic Piperazines

3-Methyl-octahydropyrrolo[1,2-a]piperazine possesses a rigid bicyclic framework with rotatable bond count of zero, imposing substantial conformational restriction relative to monocyclic piperazine alternatives. The unsubstituted piperazine ring contains multiple freely rotatable bonds, whereas the fused pyrrolidine-pyrazine system of the target compound locks the nitrogen-containing ring into a defined spatial orientation [1]. This structural constraint directly impacts entropy penalties upon target binding and influences selectivity profiles in receptor-ligand interactions .

Conformational Rigidity
Class-level inference
0 rotatable bonds vs 2–4 (monocyclic piperazine)
May reduce conformational entropy penalty in target binding
Computed descriptor; verify by NMR or X-ray
Medicinal chemistry Scaffold-based drug design Conformational restriction

Lipophilicity Impact of Methyl Substitution

The 3-methyl substituent on the octahydropyrrolo[1,2-a]piperazine scaffold increases calculated lipophilicity by approximately 0.6 log units relative to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 value of 0.6 [1], whereas the unsubstituted octahydropyrrolo[1,2-a]piperazine has an estimated logP approximating 0 (by structural subtraction). This 0.6 log unit difference corresponds to approximately a fourfold change in partition coefficient, affecting membrane permeability and solubility characteristics in both in vitro assays and formulation development [2].

Lipophilicity
Class-level inference
XLogP3 = 0.6
Supports lipophilicity tuning for CNS permeability studies
Δ ~0.6 vs unsubstituted; verify experimentally
Lipophilicity optimization ADME prediction Medicinal chemistry

Adenosine A2A Receptor Selectivity

Bicyclic piperazine derivatives based on the octahydropyrrolo[1,2-a]pyrazine scaffold (the core framework of 3-methyl-octahydropyrrolo[1,2-a]piperazine) have demonstrated exceptional adenosine A2A receptor selectivity when properly capped. In published SAR studies, optimized octahydropyrrolo[1,2-a]pyrazine-based A2A antagonist 26h achieved a Ki value of 0.2 nM with 16,500-fold selectivity over the adenosine A1 receptor [1]. While this represents optimized capping rather than the free amine scaffold, it establishes the bicyclic framework as a privileged template capable of delivering high-selectivity profiles that simple monocyclic piperazines cannot achieve without similar conformational constraints .

A2A Selectivity
Class-level inference (optimized derivative)
Ki 0.2 nM; A1/A2A selectivity 16,500-fold
Scaffold reported to enable high receptor subtype selectivity
Data from capped derivative 26h; free amine requires validation
Adenosine A2A receptor Parkinson's disease GPCR antagonist

Stereochemistry and Enantiomeric Purity

3-Methyl-octahydropyrrolo[1,2-a]piperazine (CAS 1092297-90-9) is commercially supplied as a racemic mixture containing two undefined stereocenters, with typical purity specifications of 97% . For applications requiring stereochemically defined material, enantiomerically pure alternatives exist, including (3S,8aS)-3-Methyl-octahydropyrrolo[1,2-a]piperazine (CAS 179457-89-7) and (3R,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazine hydrochloride [1]. The racemic material exhibits different physical handling properties and biological activity profiles compared to its enantiopure counterparts, as stereochemistry at the ring junction (cis vs. trans configuration) significantly impacts receptor binding .

Stereochemistry
Data to verify
Racemic (0 defined centers) vs enantiopure (2 defined)
Stereochemistry may influence biological activity; select form per study need
Verify enantiopurity by chiral HPLC or optical rotation
Chiral resolution Stereochemistry Enantiomeric purity

Procurement Scenarios for 3-Methyl-octahydropyrrolo[1,2-a]piperazine


A2A Antagonist for Parkinson's Disease

The octahydropyrrolo[1,2-a]pyrazine scaffold serves as a privileged bicyclic framework for developing selective adenosine A2A receptor antagonists, with published SAR data demonstrating that optimized derivatives achieve sub-nanomolar potency (Ki = 0.2 nM) and exceptional A1/A2A selectivity (16,500-fold) [1]. 3-Methyl-octahydropyrrolo[1,2-a]piperazine provides an ideal starting point for generating focused libraries with diverse capping groups, particularly for programs targeting CNS indications where the methyl substitution offers favorable lipophilicity (XLogP3 = 0.6) for blood-brain barrier penetration [2].

Conformationally Restricted Peptidomimetics

The zero rotatable bond count of the octahydropyrrolo[1,2-a]piperazine scaffold imposes rigid conformational constraints that are valuable for peptidomimetic design [1]. When incorporated into peptide backbones or as turn-inducing elements, the bicyclic framework reduces conformational entropy and enhances target binding specificity. The 3-methyl substituent provides a modifiable handle for further functionalization while maintaining the conformational rigidity that distinguishes this scaffold from flexible monocyclic piperazine alternatives [2].

Stereochemical SAR Studies

Programs conducting detailed SAR investigations around the octahydropyrrolo[1,2-a]piperazine scaffold must evaluate both racemic and enantiopure forms to fully characterize stereochemical contributions to activity. The target compound (CAS 1092297-90-9) provides racemic material for initial screening and synthetic methodology development, while enantiopure alternatives such as (3S,8aS)-3-Methyl-octahydropyrrolo[1,2-a]piperazine (CAS 179457-89-7) enable assessment of stereospecific binding effects [3].

Application
Selection Property
Validation Focus
A2A antagonist SAR (Parkinson’s research)
Methyl-substituted bicyclic scaffold
A2A binding selectivity, CNS penetration assays
Peptidomimetic design
Zero rotatable bond core
Conformational analysis, target binding validation
Stereochemical SAR studies
Racemic and enantiopure forms available
Chiral resolution, differential activity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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